molecular formula C19H19N5O2 B2652072 (E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1396891-83-0

(E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2652072
CAS RN: 1396891-83-0
M. Wt: 349.394
InChI Key: SFCNLGQIHLWOMV-AATRIKPKSA-N
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Description

(E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications

Novel Compounds and Their Antipsychotic Potential

A study discusses the synthesis and evaluation of novel conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors. These compounds showed potential as antipsychotic agents in vitro and in vivo, suggesting a possible application area for structurally related compounds like the one (Raviña et al., 2000).

Antiproliferative Activity Against Cancer Cell Lines

Another study focused on the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines. This research indicates the therapeutic potential of these compounds in cancer treatment (Mallesha et al., 2012).

Inhibition of Adenosine A2a Receptors

Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine were shown to be potent and selective adenosine A2a receptor antagonists, with oral activity in rodent models of Parkinson's disease. This highlights another potential pharmacological application for compounds with similar structures (Vu et al., 2004).

Prohormone Convertase Inhibitors

Research into small-molecule prohormone convertase 2 inhibitors identified pyrrolidine bis-piperazines as promising leads. These compounds may be useful in studying PC2-dependent proteolytic events or in the pharmacological blockade of PC2-dependent cleavage events, offering insights into new therapeutic avenues (Kowalska et al., 2009).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(6-5-16-4-3-13-26-16)24-11-9-23(10-12-24)18-14-17(20-15-21-18)22-7-1-2-8-22/h1-8,13-15H,9-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNLGQIHLWOMV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

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